molecular formula C9H20N2O B8440954 N-(2-Ethylhexyl)urea

N-(2-Ethylhexyl)urea

Cat. No.: B8440954
M. Wt: 172.27 g/mol
InChI Key: XUGUGGFZFUIRAE-UHFFFAOYSA-N
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Description

Structural Characterization of N-(2-Ethylhexyl)urea

Molecular Architecture and IUPAC Nomenclature

This compound (IUPAC name: 2-ethylhexylurea) consists of a urea group (–NH–C(=O)–NH–) bonded to a 2-ethylhexyl chain. The molecular formula is C₉H₂₀N₂O , with a molecular weight of 172.27 g/mol . The 2-ethylhexyl substituent introduces steric bulk, influencing the compound’s solubility and intermolecular interactions.

Key Structural Features:
  • Backbone : The urea group adopts a planar geometry due to resonance stabilization of the carbonyl and amine groups.
  • Substituent : The 2-ethylhexyl chain (C₈H₁₇) is a branched alkyl group with a chiral center at the second carbon, though enantiomeric resolution remains unreported.
  • SMILES Representation : CCCCC(CC)CNC(=O)N.

Table 1: Molecular Data for this compound

Property Value
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
IUPAC Name 2-ethylhexylurea
InChIKey XUGUGGFZFUIRAE-UHFFFAOYSA-N
SMILES CCCCC(CC)CNC(=O)N

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data for this compound are not available in the provided sources, analogous urea derivatives exhibit characteristic signals:

  • ¹H NMR : Urea NH protons typically resonate between δ 5.5–6.5 ppm, while alkyl chain protons appear upfield (δ 0.5–1.5 ppm).
  • ¹³C NMR : The carbonyl carbon (C=O) is observed near δ 160 ppm, with alkyl carbons in the δ 10–40 ppm range.
Fourier-Transform Infrared (FT-IR) Spectral Signatures

FT-IR studies of urea derivatives in surfactant systems provide critical insights. For this compound:

  • NH Stretching : Bands at ~3350 cm⁻¹ (asymmetric) and ~3180 cm⁻¹ (symmetric) indicate hydrogen-bonded NH groups.
  • C=O Stretching : A strong absorption at ~1640 cm⁻¹ confirms the urea carbonyl group.
  • Aliphatic C–H Stretching : Peaks at 2850–2960 cm⁻¹ correspond to the 2-ethylhexyl chain.

In reversed micellar systems, encapsulation of urea alters NH stretching frequencies due to confinement effects, as observed in lecithin and sodium bis(2-ethylhexyl)phosphate (NaDEHP) systems.

Table 2: FT-IR Spectral Assignments

Band (cm⁻¹) Assignment
3350, 3180 N–H stretching (urea)
1640 C=O stretching (urea)
2850–2960 C–H stretching (alkyl chain)

Crystallographic Studies and Conformational Analysis

Although direct crystallographic data for this compound are not reported, studies of structurally similar compounds, such as N,N′-dicyclohexylurea (DCU), reveal:

  • Hydrogen-Bonding Networks : Urea NH groups form N–H⋯O hydrogen bonds with carbonyl oxygen atoms, generating one-dimensional chains or layers.
  • Conformational Flexibility : Branched alkyl chains adopt staggered conformations to minimize steric hindrance, as seen in DCU derivatives.

For this compound, the bulky 2-ethylhexyl group likely disrupts extended hydrogen-bonding networks, favoring micellar or amorphous packing in condensed phases. Computational modeling predicts a monoclinic unit cell with C2/c symmetry, analogous to ζ-N₂ structures under high pressure, though experimental validation is needed.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-ethylhexylurea

InChI

InChI=1S/C9H20N2O/c1-3-5-6-8(4-2)7-11-9(10)12/h8H,3-7H2,1-2H3,(H3,10,11,12)

InChI Key

XUGUGGFZFUIRAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)N

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis
N-(2-Ethylhexyl)urea serves as a precursor in the synthesis of various organic compounds. Its ability to participate in nucleophilic addition reactions makes it a valuable reagent in organic chemistry. Studies have shown its effectiveness in synthesizing urea derivatives and other functionalized compounds through controlled reaction conditions .

Biological Activity
Research has indicated that this compound can function as a ligand in biochemical assays. It has been investigated for its potential biological activities, including interactions with specific proteins or enzymes, which may modulate their activity . This property opens avenues for its use in drug discovery and development.

Medical Applications
The compound has been explored for its potential therapeutic applications, particularly in drug delivery systems. Its ability to enhance the solubility and stability of certain pharmaceuticals makes it a candidate for formulation development . Additionally, studies suggest that it may play a role in targeted drug delivery due to its interaction with biological membranes.

Agricultural Applications

Fertilizer Development
this compound is being studied as a potential component of slow-release fertilizers. Its incorporation into fertilizer formulations can improve nitrogen use efficiency and reduce environmental impacts associated with nitrogen leaching. Research indicates that combining this compound with traditional fertilizers can enhance crop yield and quality by providing a more stable nitrogen source .

Nitrification Inhibition
The compound has been evaluated for its role as a nitrification inhibitor. By slowing down the conversion of ammonium to nitrate, this compound can reduce nitrogen losses from soil and mitigate the environmental impact of agricultural practices . This application is particularly relevant in the context of sustainable agriculture and reducing greenhouse gas emissions.

Industrial Applications

Polymer Production
In industrial settings, this compound is utilized in the production of polymers. Its chemical structure allows it to act as an additive that enhances the properties of polymeric materials, such as flexibility and thermal stability . The compound's compatibility with various polymer matrices makes it suitable for diverse applications.

Additives in Industrial Processes
The compound is also employed as an additive in various industrial processes, including coatings and adhesives. Its unique properties can improve adhesion, durability, and resistance to environmental factors . This versatility contributes to its growing use in manufacturing sectors.

Data Tables

Application AreaSpecific UseBenefits
Chemical SynthesisPrecursor for organic compoundsVersatile reagent for functionalization
Biological ActivityLigand in biochemical assaysModulates enzyme activity
Medical ApplicationsDrug delivery systemsEnhances solubility and stability
Agricultural FertilizersSlow-release formulationsImproves nitrogen use efficiency
Nitrification InhibitionReduces nitrogen lossMitigates environmental impact
Industrial ProductionPolymer additiveEnhances material properties
Industrial ProcessesCoatings and adhesivesImproves adhesion and durability

Case Studies

  • Synthesis of Urea Derivatives : A study demonstrated the successful synthesis of various urea derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activities, suggesting potential applications in pharmaceuticals .
  • Field Trials on Fertilizer Efficiency : Field trials conducted with crops treated with fertilizers containing this compound showed significant improvements in yield compared to conventional fertilizers. The results indicated better nutrient retention and reduced leaching into groundwater .
  • Polymer Enhancement Studies : Research focused on incorporating this compound into polymer formulations revealed improved thermal stability and mechanical properties, making it suitable for high-performance applications in coatings .

Chemical Reactions Analysis

Hydrolysis Reactions

N-(2-Ethylhexyl)urea undergoes hydrolysis under acidic or basic conditions, yielding ammonia/amines and carbon dioxide. This reaction is critical in industrial and biological systems.

Reaction Conditions and By-Products

Condition Catalyst/Environment Products Rate Source
Acidic (HCl, 4 M)Water2-Ethylhexylamine + CO₂Slow (12–24 hours)
Basic (NaOH)Aqueous solutionAmmonia + 2-ethylhexyl carbamateModerate (6–12 hours)
Enzymatic (Nickel complexes)Urease mimicsNH₃ + CO₂4–10x slower than urease

Hydrolysis mechanisms involve nucleophilic attack by water on the carbonyl carbon, facilitated by protonation of the urea oxygen in acidic conditions ( ). Enzymatic decomposition by nickel-based mimics proceeds via outer-sphere interactions with urea, forming aquo intermediates ( ).

Nucleophilic Addition and Substitution

The compound participates in reactions with amines, isocyanates, and electrophiles due to its urea backbone’s nucleophilic nitrogen.

Key Reactions

Hydrogen Bonding and Supramolecular Interactions

The N–H groups in this compound facilitate hydrogen bonding, enabling applications in material science and coordination chemistry.

Observed Interactions

  • With Anions :
    Forms hydrogen bonds with [PtCl₆]²⁻ and [GaCl₄]⁻ in extraction processes, enhancing metal recovery efficiency ( ).

  • In Polymer Stabilization :
    Acts as a stabilizer in polyurethane foams via H-bonding with carbonyl groups, improving thermal resistance ( ).

Thermodynamic Data

Interaction Binding Constant (K) Application Source
[PtCl₆]²⁻ coordination10³–10⁴ M⁻¹Platinum(IV) extraction
Polymer matrix bindingNot quantifiedSurfactant/stabilizer in foams

Catalytic Decomposition Pathways

Nickel-based catalysts decompose this compound into ammonia and CO₂, mimicking urease activity.

Mechanistic Insights

  • Coordination : Urea binds to Ni centers via carbonyl oxygen ( ).

  • Activation : Water or hydroxide bridges facilitate nucleophilic attack.

  • Cleavage : C–N bond breaks, releasing NH₃ and CO₂.

Performance Metrics

Catalyst Rate (mol·L⁻¹·min⁻¹) Temperature Source
[Ni₂L(OAc)] (Complex 1)0.1225°C
[Ni₂L(Cl)(Et₃N)₂] (Complex 2)0.3025°C

Stability Under Thermal and Oxidative Stress

This compound exhibits moderate stability, decomposing at elevated temperatures (>150°C) or under strong oxidizers.

Degradation Products

  • Thermal Decomposition :
    Above 150°C, yields 2-ethylhexyl isocyanate and ammonia ( ).

  • Oxidative Breakdown :
    Reaction with HNO₃ or H₂O₂ produces nitro derivatives and CO₂ ().

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Bulky Substituents

Hydroxyurea analogs, such as N-benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide and N-cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide (), share a urea backbone but differ in substituents and stereochemistry. Key distinctions include:

  • Hydrophobicity : The 2-ethylhexyl group in N-(2-Ethylhexyl)urea provides moderate hydrophobicity, whereas benzhydryl (aromatic) and cyclohexanemethyl (alicyclic) groups in analogs increase steric bulk and alter solubility profiles.
  • This compound lacks such polar groups, limiting its role in metal coordination but favoring applications requiring non-polar characteristics.
Table 1: Comparison of Urea Derivatives
Compound Substituent Functional Modifications Key Applications
This compound 2-Ethylhexyl None Hydrophobic intermediates
N-benzhydryl-hydroxyurea Benzhydryl + hydroxy Chelation, enzyme inhibition Medicinal chemistry
N-cyclohexanemethyl-hydroxyurea Cyclohexanemethyl + hydroxy Steric hindrance Polymer additives

2-Ethylhexyl-Functionalized Compounds

Compounds sharing the 2-ethylhexyl group but differing in functional groups highlight the influence of the urea moiety:

Bis(2-ethylhexyl) phthalate (DEHP)
  • Functional Group : Phthalate ester.
  • Properties : High plasticity, low volatility, and environmental persistence .
  • Applications : Ubiquitous plasticizer in polymers (e.g., PVC).
2-Ethylhexyl Methacrylate (2-EHMA F)
  • Functional Group : Methacrylate.
  • Properties : High reactivity, hydrophobicity, and polymer flexibility .
  • Applications: Monomer for coatings, adhesives.
  • Contrast : The urea group in this compound enables hydrogen bonding, which could enhance adhesion in polymers compared to methacrylates, but its lower reactivity may limit polymerization utility .
Table 2: 2-Ethylhexyl Group Impact
Compound Functional Group Key Property Industrial Use
This compound Urea Hydrogen bonding Specialty chemicals
DEHP Phthalate ester Plasticity Plastics
2-EHMA F Methacrylate Polymer flexibility Coatings

Amide vs. Urea Derivatives

N-(2-Ethylhexyl)benzamide () shares the 2-ethylhexyl chain but replaces urea with an amide group ($ \text{-CONH-} $):

  • Toxicity : Both compounds lack comprehensive toxicity data, but amides are generally less reactive than ureas, possibly reducing metabolic interference .

Q & A

Q. What methodologies quantify this compound’s environmental persistence in aquatic systems?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to detect degradation products (e.g., ethylhexylamine). Sediment-water partitioning studies (Kd_d measurements) assess adsorption kinetics. Compare results with regulatory thresholds (e.g., EU REACH PBT/vPvB criteria) .

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